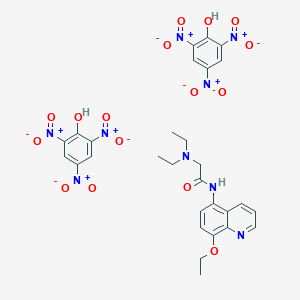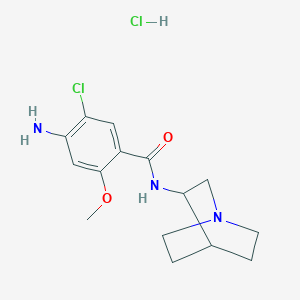
1,8-Naphthyridine-2,7-diol
Descripción general
Descripción
1,8-Naphthyridine-2,7-diol is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique structure that makes it a promising candidate for use in drug discovery, biosensors, and other areas of research.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antihypertensive and Antiarrhythmic Agents
1,8-Naphthyridine derivatives have been identified as having a broad spectrum of biological activities, including their use as antihypertensives and antiarrhythmics . The synthesis of difunctionalized 1,8-naphthyridines has been of particular interest due to their potential medicinal activity. These compounds can interact with biological targets to modulate blood pressure and heart rhythm, making them valuable in the treatment of cardiovascular diseases.
Agricultural Chemistry: Herbicide Safeners
In the agricultural sector, certain 1,8-naphthyridine compounds serve as herbicide safeners . These chemicals protect crops by enhancing the plant’s ability to detoxify the herbicide, thereby preventing damage to the crop while effectively controlling weed growth.
Immunostimulants
Substituted 1,8-naphthyridine compounds have also been used as immunostimulants . They can stimulate the immune system, potentially leading to applications in vaccines or as adjuvants to boost the body’s response to infections.
Materials Science: Light-Emitting Diodes (LEDs) and Solar Cells
The photochemical properties of 1,8-naphthyridines make them suitable for use in light-emitting diodes (LEDs) and dye-sensitized solar cells . Their ability to emit light when electrically stimulated or to convert light into electricity is valuable for developing more efficient and environmentally friendly technologies.
Analytical Chemistry: Molecular Sensors
1,8-Naphthyridine-based sensors have been developed for the detection of various nitroaromatic compounds, such as picric acid, which is important for environmental monitoring and safety . These sensors rely on the fluorescent properties of naphthyridines, which change in the presence of specific analytes.
Organic Synthesis: Synthesis of Complex Molecules
In organic synthesis, 1,8-naphthyridine-2,7-diol serves as an important building block for the construction of complex molecular architectures . Its reactivity allows for the creation of a diverse set of compounds through multicomponent reactions, which are essential in medicinal chemistry and chemical biology.
Environmental Science: Pollution Monitoring
The derivatives of 1,8-naphthyridine can be used in environmental science for pollution monitoring. Their chemical properties allow them to interact with various environmental pollutants, aiding in the detection and analysis of harmful substances in ecosystems .
Coordination Chemistry: Ligands for Metal Complexes
With flanking nitrogen centers, 1,8-naphthyridine compounds act as binucleating ligands in coordination chemistry . They can chelate metal ions, forming complexes that are useful in catalysis and materials science.
Mecanismo De Acción
Target of Action
1,8-Naphthyridine-2,7-diol is a derivative of 1,8-Naphthyridine, a class of heterocyclic compounds known for their diverse biological activities 1,8-naphthyridine derivatives have been found to interact with dna base pairs and serve as ligands in coordination chemistry . They have also been used in the development of anionic fluorogenic chemosensors .
Mode of Action
It is suggested that 1,8-naphthyridine derivatives can form stable triplets with both a:t and g:c base pairs through hydrogen bonding . This interaction allows the molecule to function as a universal base pair reader in a tunneling gap, generating distinguishable signatures under electrical bias for each of DNA base pairs .
Biochemical Pathways
Given its potential to interact with dna base pairs , it may influence DNA replication and transcription processes
Result of Action
The ability of 1,8-naphthyridine derivatives to interact with dna base pairs suggests potential applications in genomic sequencing
Propiedades
IUPAC Name |
1,8-dihydro-1,8-naphthyridine-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-6-3-1-5-2-4-7(12)10-8(5)9-6/h1-4H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJALSNRALPCDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70413289 | |
| Record name | 1,8-NAPHTHYRIDINE-2,7-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70413289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Naphthyridine-2,7-diol | |
CAS RN |
49655-93-8 | |
| Record name | 1,8-NAPHTHYRIDINE-2,7-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70413289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B19030.png)

![3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B19037.png)
![3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone](/img/structure/B19038.png)





